molecular formula C29H26 B3047234 9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)- CAS No. 135926-14-6

9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)-

Cat. No. B3047234
Key on ui cas rn: 135926-14-6
M. Wt: 374.5 g/mol
InChI Key: CWJAGOKWALHKSF-UHFFFAOYSA-N
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Patent
US05009679

Procedure details

A three liter round-bottom flask fitted with a reflux condenser and a gas inlet was charged with 9-fluorenone (36.6 g, 201 mmol) and excess ortho-xylene (710 ml) and stirred under nitrogen atmosphere. Trifluoromethanesulfonic acid (30.0 g, 201 mmol) was slowly added to the solution causing the solution to turn brown/black. The reaction mixture was warmed to 120+/-2° C. for 2 days. A small sample of the reaction mixture (0.5 mol) was removed, neutralized with saturated aqueous NaHCO3 and the organic layer was spotted on a silica TLC plate and eluted with hexanes. Chromatographic results demonstrated complete conversion of the starting materials and the development of a new single fluorescing spot. The entire reaction mixture was neutralized with saturated aqueous NaHCO3, diluted with ethyl acetate (730 ml) decolorized with activated carbon, dried with magnesium sulfate and concentrated to a pale yellow powder. The product was triturated with ethanol and ethyl acetate to afford 50 g (66%) of crude beige product, mp 168°-70° C., which was sufficiently pure for the next step. IR (KBr) 3065w, 3042w, 3020w, 2970w, 2960s, 2945w, 2880vw, 1610vw, 1502m, 1475w, 1448s, 1384w, 1022w, 827w, 812w, 742 +/-2 cm-1.
[Compound]
Name
2970w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2960s
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Type
reactant
Reaction Step Two
[Compound]
Name
2945w
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1502m
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1475w
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1448s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1384w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1022w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
827w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
812w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
36.6 g
Type
reactant
Reaction Step Eleven
Quantity
710 mL
Type
reactant
Reaction Step Eleven
Quantity
30 g
Type
reactant
Reaction Step Twelve
Quantity
730 mL
Type
solvent
Reaction Step Thirteen
[Compound]
Name
mixture
Quantity
0.5 mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3065w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
3042w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
3020w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.FC(F)(F)S(O)(=O)=O.C([O-])(O)=O.[Na+].[K+].[Br-].[C:30]1([CH3:37])[C:31]([CH3:36])=[CH:32][CH:33]=[CH:34][CH:35]=1>C(OCC)(=O)C>[CH3:37][C:30]1[CH:35]=[C:34]([C:12]2([C:3]3[CH:2]=[CH:1][C:13]([CH3:12])=[C:5]([CH3:6])[CH:4]=3)[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH:33]=[CH:32][C:31]=1[CH3:36] |f:2.3,4.5|

Inputs

Step One
Name
2970w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2960s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2945w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1502m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
1475w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
1448s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
1384w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
1022w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
827w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
812w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
36.6 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Name
Quantity
710 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Twelve
Name
Quantity
30 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Thirteen
Name
Quantity
730 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Fourteen
Name
mixture
Quantity
0.5 mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step 18
Name
3065w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
3042w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
3020w
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0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three liter round-bottom flask fitted with a reflux condenser and a gas inlet
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 120+/-2° C. for 2 days
Duration
2 d
WASH
Type
WASH
Details
eluted with hexanes
CUSTOM
Type
CUSTOM
Details
Chromatographic results
CUSTOM
Type
CUSTOM
Details
The entire reaction mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a pale yellow powder
CUSTOM
Type
CUSTOM
Details
The product was triturated with ethanol and ethyl acetate
CUSTOM
Type
CUSTOM
Details
to afford 50 g (66%) of crude beige product, mp 168°-70° C., which

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1C)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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